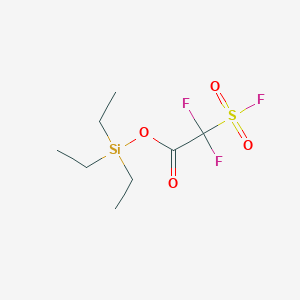

Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

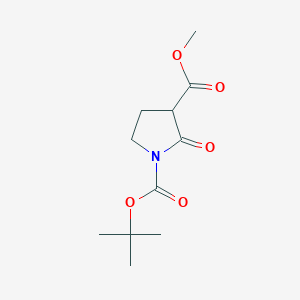

Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a fluoroalkylation agent . It is used as a reactant for the preparation of difluorocyclopropenes and difluorocarbene reagents .

Synthesis Analysis

The synthesis of Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate involves specific high concentration, high temperature conditions . It has been found to act as a very efficient source of difluorocarbene .Molecular Structure Analysis

The molecular formula of Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is C5H9F3O4SSi . Its molecular weight is 250.27 g/mol . The InChI string isInChI=1S/C5H9F3O4SSi/c1-14(2,3)12-4(9)5(6,7)13(8,10)11/h1-3H3 . Chemical Reactions Analysis

Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is used as a reactant for the preparation of difluorocyclopropenes and difluorocarbene reagents . It exhibits carbene reactivity characteristics comparable to those exhibited by trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate .Physical And Chemical Properties Analysis

Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a clear, colorless to pale yellow liquid . It has a refractive index of 1.367 at 20°C . Its boiling point is 156°C , and its density is 1.27 g/mL at 25°C .Aplicaciones Científicas De Investigación

Generation of Difluorocarbene

This compound acts as an efficient source of difluorocarbene under specific conditions, which is highly reactive and valuable for the introduction of difluoromethyl groups into organic molecules. For instance, under high concentration and temperature conditions, it exhibits remarkable reactivity characteristics, comparable to those exhibited by its methyl counterpart, in reactions with n-butyl acrylate resulting in high yields of difluorocyclopropane products (Eusterwiemann, Martínez, & Dolbier, 2012). Additionally, the facilitation of difluorocarbene generation and its application in synthesizing valuable organofluorine compounds underscore its utility in creating a wide variety of products including difluoromethyl ethers, fluorinated thiophenes, and cyclopentanones (Fuchibe & Ichikawa, 2023).

Synthesis of Fluorinated Compounds

The compound under discussion is instrumental in the synthesis of various fluorinated structures. It enables the introduction of fluorinated one-carbon units into carbonyl and related compounds, leading to the production of (thio)ethers, thiophenes, and other fluorinated cyclic and acyclic organofluorine compounds. This versatility is critical for the development of pharmaceuticals, agrochemicals, and materials science applications, showcasing the compound's broad applicability and significance in scientific research (Fuchibe & Ichikawa, 2023).

Modification and Functionalization of Organic Molecules

In addition to its role in generating difluorocarbene, this compound is utilized in modifying organic molecules to enhance their properties or introduce new functionalities. For example, it has been used in the synthesis of gem-difluorocyclopropanes, demonstrating its versatility and efficiency as a source of difluorocarbene, which can add to relatively electron-deficient alkenes in high yield. Such modifications are fundamental in the exploration of new compounds and materials with potential applications in various industries, including pharmaceuticals and agrochemicals (Tian et al., 2000).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

triethylsilyl 2,2-difluoro-2-fluorosulfonylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3O4SSi/c1-4-17(5-2,6-3)15-7(12)8(9,10)16(11,13)14/h4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAYXLBAABNCCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC(=O)C(F)(F)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3O4SSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463859 |

Source

|

| Record name | Triethylsilyl difluoro(fluorosulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |

CAS RN |

757203-27-3 |

Source

|

| Record name | Triethylsilyl difluoro(fluorosulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Phenoxymethyl)phenyl]methanol](/img/structure/B1312647.png)

![Imidazo[1,2-a]pyridin-6-amine](/img/structure/B1312656.png)